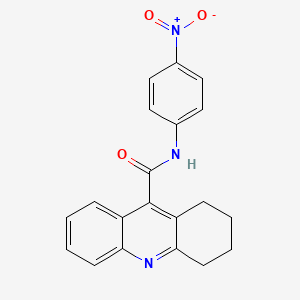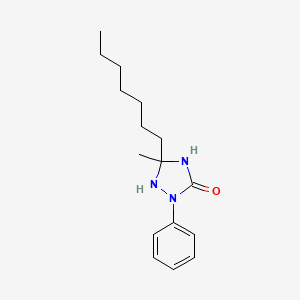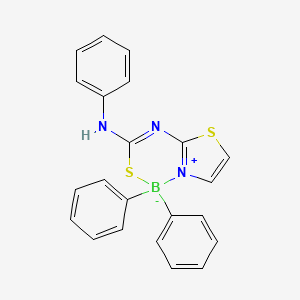
N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
Overview
Description
N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide, also known as NTAC, is a synthetic compound that belongs to the acridine family. It has gained attention in scientific research due to its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of enzymes such as topoisomerase and acetylcholinesterase, which play a role in cancer cell proliferation and Alzheimer's disease, respectively. Additionally, N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to the induction of programmed cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, leading to a reduction in oxidative stress. Additionally, N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. These effects make it a promising candidate for the treatment of diseases characterized by oxidative stress and inflammation, such as cancer and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. Additionally, its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of using N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide. One area of interest is its potential use in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, further research is needed to determine the optimal dosing and administration of N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide for different diseases. Finally, more studies are needed to investigate the potential side effects of N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide and its long-term safety profile.
Synthesis Methods
N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can be synthesized through a multi-step process that involves the reaction of 4-nitroaniline with 1,2,3,4-tetrahydroacridine-9-carboxylic acid in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide.
Scientific Research Applications
N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide exhibits anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. It has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(4-nitrophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-20(21-13-9-11-14(12-10-13)23(25)26)19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1,3,5,7,9-12H,2,4,6,8H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJXGEIOLFDHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386552 | |
| Record name | 9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
324053-81-8 | |
| Record name | 9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-NITROPHENYL)-1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5133085.png)



![2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5133116.png)
![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5133126.png)

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B5133143.png)
![ethyl 4-[(3-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5133146.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5133157.png)
![4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B5133158.png)


![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B5133182.png)